molecular formula C12H13NO5 B1589366 Ethyl 4-(2-nitrophenyl)-3-oxobutanoate CAS No. 66073-33-4

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Cat. No.: B1589366
CAS No.: 66073-33-4
M. Wt: 251.23 g/mol
InChI Key: NEVSSHAHYYYAKX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process

Properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVSSHAHYYYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446157
Record name Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66073-33-4
Record name Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 gm (0.103M) ethyl-o-nitrophenylacetylacetoacetate was added over a period of 15-20 minutes to a saturated ammoniacal ethanol solution (prepared by bubbling NH3 gas into 400 cc. absolute alcohol for 15- 20 minutes while cooling the solution to 0- 5° C.). The orangy mixture was stirred for 1 hour at 5°- 10° C. and then left in the refrigerator overnight. The ethyl-γ-2-nitrophenylacetoacetate crystals formed were filtered and dried in vacuum. Additional solid was obtained after evaporation of the filtrate and washing with water to remove any amide formed.
Name
ethyl-o-nitrophenylacetylacetoacetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in the synthesis of indoline derivatives?

A1: this compound serves as a crucial starting material in the synthesis of indoline derivatives, specifically for developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists with a 1H,2H,3H,4H,5H-[1,4]diazepino[1,7-a]indole scaffold []. The research focuses on a novel, environmentally friendly approach using flow chemistry techniques to convert this compound into valuable indoline intermediates.

Q2: How does the flow chemistry method described in the paper improve the synthesis process involving this compound?

A2: The paper highlights two major improvements facilitated by flow chemistry:

  • Safer Hydrogenation: The researchers developed a one-step heterogeneous catalytic hydrogenation of this compound to produce Ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids the use of hazardous reducing agents typically employed in traditional batch reactions [].
  • Efficient N-Alkylation: The subsequent N-alkylation of the indoline nitrogen was optimized using a custom-designed flow reactor. This optimization led to a significant reduction in the required excess of carcinogenic 1,2-dibromoethane (tenfold decrease) and drastically shortened reaction times (30 minutes vs. 4 days) []. This translates to a remarkable 200-fold increase in productivity compared to batch processes.

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